molecular formula C53H80N20O18 B594218 N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide CAS No. 1042405-14-0

N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide

Cat. No.: B594218
CAS No.: 1042405-14-0
M. Wt: 1285.3
InChI Key: GPQJSEVHWOLFEV-FIXJGUAHSA-N
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Description

The compound “N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide” is a complex peptide. It contains multiple amino acids such as valine (Val), alanine (Ala), aspartic acid (Asp), norvaline (Nor), and arginine (Arg). The compound also includes 2-aminobenzoyl (Abz) and 2,4-dinitrophenyl (Dnp) groups .


Synthesis Analysis

The synthesis of such a compound would likely involve solid-phase peptide synthesis methodology, a common approach for creating complex peptides . The essential feature of this procedure is the synthesis of an N-Boc or Fmoc derivative of glutamic acid with the alpha-carboxyl group bound to N-(2,4-dinitrophenyl)-ethylenediamine (EDDnp), which provides the quencher moiety attached to the C-terminus of the substrate .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple amino acids and the 2-aminobenzoyl and 2,4-dinitrophenyl groups . Each amino acid in the peptide sequence contributes to the overall structure, and the presence of the Abz and Dnp groups could influence the compound’s fluorescence properties .


Chemical Reactions Analysis

The compound could potentially be used as a substrate in enzymatic reactions, particularly protease reactions . Upon cleavage by a protease, the fluorescence of the compound would increase due to the separation of the Abz and Dnp groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure. The presence of multiple amino acids would contribute to its solubility, stability, and overall chemical behavior. The Abz and Dnp groups could confer fluorescent properties to the compound .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing various aminoacyl derivatives, with studies describing the synthesis of derivatives like glycyl, alanyl, valyl, and glutamyl derivatives of specific amino compounds. For example, Cowley, Hough, and Peach (1971) synthesized derivatives including L-valyl and L-glutamyl, highlighting the process and characteristics of these derivatives (Cowley, Hough, & Peach, 1971).

Peptide Synthesis

There is significant interest in peptide synthesis involving various amino acids, including valyl and alanyl. Wünsch, Wendlberger, and Thamm (1971) and Bodanszky and Williams (1967) both contributed to synthesizing sequences of peptides, integrating amino acids like L-valyl and L-alanyl, demonstrating the steps and outcomes in peptide chain synthesis (Wünsch, Wendlberger, & Thamm, 1971); (Bodanszky & Williams, 1967).

Physiological Roles and Applications

In research exploring the physiological roles of peptides and amino acids, Bodnaryk and Levenbook (1968) identified various peptides, including l-valyl-alpha-l-lysine, in the larvae of the blowfly Phormia regina, suggesting the presence and significance of these compounds in biological systems (Bodnaryk & Levenbook, 1968).

Enzyme Interactions

Studies like those by Gossrau (1977) have explored the interaction of various peptides with enzymes. This research is vital for understanding how specific peptide compounds, including those containing L-alanyl and L-valyl, interact with enzymes in biological systems (Gossrau, 1977).

Receptor Antagonists and Medicinal Chemistry

Research in medicinal chemistry, such as the work by Alig et al. (1992), has explored the development of receptor antagonists using peptide sequences. This research often involves synthesizing and characterizing compounds containing amino acid derivatives, providing insights into their potential therapeutic applications (Alig et al., 1992).

Mechanism of Action

The mechanism of action of this compound would likely depend on its specific application. If used as a protease substrate, the mechanism of action would involve the enzymatic cleavage of the peptide sequence, resulting in an increase in fluorescence .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[2-(2,4-dinitroanilino)ethylamino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H80N20O18/c1-5-10-32(65-49(85)36(24-40(75)76)69-43(79)27(4)64-51(87)42(26(2)3)71-44(80)29-11-6-7-12-30(29)54)46(82)66-34(14-9-20-63-53(58)59)48(84)70-37(25-41(77)78)50(86)67-33(13-8-19-62-52(56)57)47(83)68-35(17-18-39(55)74)45(81)61-22-21-60-31-16-15-28(72(88)89)23-38(31)73(90)91/h6-7,11-12,15-16,23,26-27,32-37,42,60H,5,8-10,13-14,17-22,24-25,54H2,1-4H3,(H2,55,74)(H,61,81)(H,64,87)(H,65,85)(H,66,82)(H,67,86)(H,68,83)(H,69,79)(H,70,84)(H,71,80)(H,75,76)(H,77,78)(H4,56,57,62)(H4,58,59,63)/t27-,32-,33-,34-,35-,36-,37-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQJSEVHWOLFEV-FIXJGUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H80N20O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide
Reactant of Route 2
N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide
Reactant of Route 3
N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide
Reactant of Route 4
N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide
Reactant of Route 5
Reactant of Route 5
N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide
Reactant of Route 6
Reactant of Route 6
N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide

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